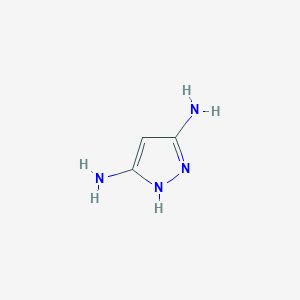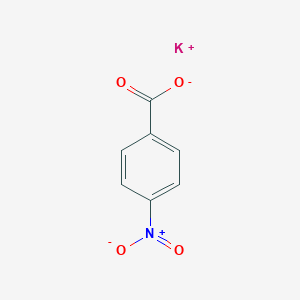
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is a chemical compound with various scientific research applications. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been synthesized using various methods and has shown potential in various biochemical and physiological applications.
Mechanism Of Action
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is related to its ability to act as a dopamine receptor antagonist. It binds to the dopamine receptors in the brain and inhibits the action of dopamine, which is a neurotransmitter that is involved in various physiological and behavioral processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester are related to its ability to modulate the activity of dopamine receptors in the brain. It has been found to have a significant effect on various physiological processes such as locomotor activity, memory, and learning.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester in lab experiments is its ability to act as a potent dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the research on 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester. One of the most promising directions is the development of more potent and selective dopamine receptor antagonists that can be used in the treatment of various neurological disorders. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as cancer and diabetes.
Synthesis Methods
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been achieved using several methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium methoxide to yield the final product.
Scientific Research Applications
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a significant effect on the central nervous system. It has been found to act as a potent dopamine receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
CAS RN |
17639-49-5 |
|---|---|
Product Name |
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester |
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
QWXGDSIAAZSFDS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
synonyms |
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















